N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide
Description
This compound features a tetrahydroquinazolinone core fused with a naphthalene-1-carboxamide group and a 3,4,5-trimethoxyphenyl substituent. The trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which often enhances interactions with biological targets such as kinases or tubulin, commonly seen in anticancer agents .
Properties
Molecular Formula |
C28H25N3O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C28H25N3O5/c1-34-24-13-18(14-25(35-2)26(24)36-3)17-11-22-21(23(32)12-17)15-29-28(30-22)31-27(33)20-10-6-8-16-7-4-5-9-19(16)20/h4-10,13-15,17H,11-12H2,1-3H3,(H,29,30,31,33) |
InChI Key |
VJSLAIRJUNTRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the trimethoxyphenyl group and the naphthalene ring. Common reagents used in these reactions include various amines, carboxylic acids, and methoxy-substituted benzaldehydes. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds similar to N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide exhibit cytotoxic effects against various cancer cell lines. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer progression .
- Antimicrobial Properties :
- Neuroprotective Effects :
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Pharmacokinetics :
Case Studies
Mechanism of Action
The mechanism of action of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide
- Key Difference : Replaces the 3,4,5-trimethoxyphenyl group with a 4-isopropylphenyl substituent.
- Implications :
- The isopropyl group is less polar than methoxy substituents, reducing hydrogen-bonding capacity but increasing lipophilicity, which may enhance membrane permeability .
- Trimethoxyphenyl groups are associated with microtubule destabilization (e.g., combretastatin analogs), whereas alkyl substituents like isopropyl may shift target selectivity .
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate
- Key Difference: Substitutes the carboxamide with a carbothioate and replaces the tetrahydroquinazolinone core with a triazole ring.
- The triazole ring may alter pharmacokinetics, as triazoles often enhance solubility and bioavailability .
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
- Key Difference: Incorporates a quinuclidine (bicyclic amine) instead of the tetrahydroquinazolinone system.
- Implications: The quinuclidine group introduces basicity, which could improve blood-brain barrier penetration but may increase neurotoxicity risks . Safety data for this analog indicates acute oral toxicity (H302) and respiratory irritation (H335), suggesting that the tetrahydroquinazolinone core in the target compound may offer a safer profile .
Biological Activity
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a complex structure comprising a quinazoline core and a naphthalene moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological properties.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The presence of trimethoxyphenyl groups is associated with enhanced antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Quinazoline derivatives are known for their anti-inflammatory potential. Research has indicated that they can inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in inflammatory conditions.
- Anticancer Activity : Some studies have suggested that this class of compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic studies are needed to elucidate these pathways further.
Case Studies
Several studies have been conducted to evaluate the biological activities of similar compounds:
- Study on Antioxidant Activity : A study involving a structurally related compound demonstrated significant radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related diseases .
- Antimicrobial Testing : Research comparing various quinazoline derivatives showed that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
- In Vivo Anti-inflammatory Study : In an animal model, a related quinazoline derivative was shown to reduce paw edema significantly, indicating its potential as an anti-inflammatory agent .
Data Summary
Here’s a summary of the biological activities reported for similar compounds:
| Biological Activity | Related Compound | Effectiveness |
|---|---|---|
| Antioxidant | 5-Oxo-1,4-dihydroquinazoline | High radical scavenging ability |
| Antimicrobial | Quinazoline derivatives | Effective against Gram-positive bacteria |
| Anti-inflammatory | 7-(3,4,5-trimethoxyphenyl)quinazoline | Significant reduction in inflammation |
| Anticancer | Quinazoline analogs | Induction of apoptosis in cancer cells |
The mechanisms underlying the biological activities of this compound are still being investigated. However, it is hypothesized that:
- Antioxidant Mechanism : The electron-donating ability of methoxy groups may facilitate the neutralization of free radicals.
- Antimicrobial Mechanism : The interaction with bacterial cell membranes and inhibition of essential enzymes could explain the antimicrobial effects observed.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways may play a crucial role in reducing inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
